Madecassoside
Overview
Description
Madecassoside is a component of the plant Centella asiatica, and is a water-soluble and highly effective ingredient1. It is rich in fatty and amino acids, antioxidant beta carotene, and phytochemicals1. When used within a skincare routine, madecassoside provides skin comforting and antioxidant benefits1. It is also known to support the skin moisture barrier1.
Synthesis Analysis
Madecassoside biosynthesis in Centella asiatica can be enhanced by precursor feeding and elicitation2. Treatment with squalene and pyruvic acid has been shown to enhance the biosynthesis of target triterpenoids2.
Molecular Structure Analysis
Madecassoside has a molecular formula of C48H78O203. Its average mass is 975.121 Da and its monoisotopic mass is 974.508667 Da3.
Chemical Reactions Analysis
Madecassoside has been shown to reduce the cytoskeletal protein actin expression of keloid fibroblasts4. Its mechanism of action is by inhibiting the activity of some intracellular molecules that are responsible for abnormal keloid migration4.
Physical And Chemical Properties Analysis
Madecassoside is a triterpenoid found in Centella that exhibits anti-inflammatory, antioxidative, anti-fibrotic, neuroprotective, and cardioprotective activities7.
Scientific Research Applications
Protection Against Oxidative Stress in Endothelial Cells : Madecassoside demonstrates protective effects against oxidative stress-induced injury in human umbilical vein endothelial cells (HUVECs), potentially by inhibiting cell apoptosis and protecting mitochondria membranes (Bian et al., 2012).
Anti-rheumatoid Arthritis Effects : Exhibits therapeutic potential in collagen II-induced arthritis in mice, potentially by regulating abnormal humoral and cellular immunity and protecting joint destruction (Liu et al., 2008).
Neuroprotective Properties : Offers neuroprotection against cerebral ischemia-reperfusion injury in rats, possibly by reducing inflammatory cytokines and enhancing antioxidant activities (Luo et al., 2014).
Inhibition of UV-Induced Melanin Synthesis : Madecassoside inhibits ultraviolet-induced melanogenesis, suggesting potential use in hyperpigmentation prevention (Jung et al., 2013).
Cardioprotective Effects : Inhibits TNF-alpha production in cardiomyocytes and may have protective effects in sepsis-induced cardiac dysfunction (Cao et al., 2010).
Anti-inflammation and Skin Hydration Activities : Shows significant effects against Propionibacterium acnes-related inflammation and enhances skin hydration (Shen et al., 2019).
Pharmacokinetic Profiles : Widely distributed in various organs upon oral administration and mainly excreted as metabolites (Leng et al., 2013).
Wound Healing Properties : Facilitates burn wound healing in mice by enhancing epithelization and collagen synthesis (Liu et al., 2008).
Cognitive Protective Effects : Protective against cognitive impairment induced by D-galactose in mice, possibly through reducing oxidative stress and restoring cholinergic function (Lin et al., 2014).
Intestinal IL-10 Mobilization and Anti-arthritis Effect : Demonstrates a unique mode of action via intestinal tract involvement, particularly by enhancing IL-10 secretion in small intestines (Wang et al., 2015).
Safety And Hazards
Madecassoside is toxic and contains a pharmaceutically active ingredient8. It is a moderate to severe irritant to the skin and eyes8. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients8.
Future Directions
Madecassoside has been the subject of only a relatively small number of scientific reports6. However, its wide range of therapeutic effects and its use as a folk medicine for many years suggest that it has significant potential for future research6.
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19-,20+,21+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42+,44-,45+,46+,47-,48+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMGUJRJUUDLHW-CIZDPPTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
CAS RN |
34540-22-2 | |
Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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